![molecular formula C17H18ClNO3 B11946094 4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine CAS No. 853312-31-9](/img/structure/B11946094.png)
4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine
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Overview
Description
4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine is an organic compound that features a morpholine ring attached to a propanoyl group, which is further connected to a furan ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Propanoyl Group: The propanoyl group is attached through acylation reactions, often using reagents like acyl chlorides or anhydrides.
Formation of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions involving appropriate amines and alkyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and reduced furan derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(5-(4-Bromophenyl)-2-furyl)propanoyl)morpholine
- 4-(3-(5-(4-Methylphenyl)-2-furyl)propanoyl)morpholine
- 4-(3-(5-(4-Nitrophenyl)-2-furyl)propanoyl)morpholine
Uniqueness
4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties that influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.
Biological Activity
4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a morpholine ring, a furan moiety, and a 4-chlorophenyl substituent, which together contribute to its unique chemical properties and biological interactions.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
Synthetic Route:
- Formation of the Furan Ring: The furan ring is synthesized through cyclization reactions using appropriate precursors.
- Introduction of the 4-Chlorophenyl Group: This is achieved via electrophilic aromatic substitution.
- Attachment of the Propanoyl Group: Acylation reactions are employed to attach the propanoyl group.
- Formation of the Morpholine Ring: Nucleophilic substitution reactions introduce the morpholine structure.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (A549) cells.
- IC50 Values: The compound has shown promising IC50 values in preclinical trials, indicating effective cytotoxicity against cancer cells. For example, related compounds with similar structures have demonstrated IC50 values as low as 0.46 μM against A549 cells .
The mechanism through which this compound exerts its anticancer effects involves:
- Induction of Apoptosis: It triggers apoptotic pathways by modulating proteins such as Bcl-2 and Bax, leading to increased activation of caspase-3, a key player in apoptosis .
- Impact on Signaling Pathways: The compound may influence various signaling pathways related to cell growth and survival, although specific pathways require further elucidation.
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components enable interactions with microbial targets, potentially disrupting their cellular processes.
Comparative Analysis with Similar Compounds
Compound Name | Structure | IC50 (μM) | Activity |
---|---|---|---|
4-(3-(5-(4-Bromophenyl)-2-furyl)propanoyl)morpholine | Similar | TBD | TBD |
4-(3-(5-(4-Methylphenyl)-2-furyl)propanoyl)morpholine | Similar | TBD | TBD |
4-(3-(5-(4-Nitrophenyl)-2-furyl)propanoyl)morpholine | Similar | TBD | TBD |
The presence of the 4-chlorophenyl group in this compound is significant as it imparts unique electronic and steric properties that influence both reactivity and biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound:
- Anticancer Study : A study demonstrated that halogenated flavonols exhibited higher potency against A549 cells compared to traditional chemotherapeutics like 5-fluorouracil, suggesting similar mechanisms may be applicable to morpholine derivatives .
- Urease Inhibition : Related compounds have been investigated for urease inhibition, showing promising results that could be relevant for developing treatments for conditions like kidney stones .
Properties
CAS No. |
853312-31-9 |
---|---|
Molecular Formula |
C17H18ClNO3 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C17H18ClNO3/c18-14-3-1-13(2-4-14)16-7-5-15(22-16)6-8-17(20)19-9-11-21-12-10-19/h1-5,7H,6,8-12H2 |
InChI Key |
VWMOGONNYFYJII-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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